molecular formula C15H15N3O5 B5622241 4,5-dimethoxy-2-nitro-N-(pyridin-3-ylmethyl)benzamide

4,5-dimethoxy-2-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B5622241
M. Wt: 317.30 g/mol
InChI Key: LDWUUZYZZILPDU-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitro-N-(pyridin-3-ylmethyl)benzamide is a chemical compound with the molecular formula C15H15N3O5. It is characterized by the presence of methoxy groups at the 4th and 5th positions, a nitro group at the 2nd position, and a pyridin-3-ylmethyl group attached to the benzamide core.

Preparation Methods

The synthesis of 4,5-dimethoxy-2-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4,5-dimethoxy-2-nitrobenzoic acid and pyridin-3-ylmethanamine.

    Amidation Reaction: The carboxylic acid group of 4,5-dimethoxy-2-nitrobenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

4,5-Dimethoxy-2-nitro-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

4,5-Dimethoxy-2-nitro-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-nitro-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The pyridin-3-ylmethyl group may facilitate binding to specific receptors or enzymes, modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with various biological systems .

Comparison with Similar Compounds

4,5-Dimethoxy-2-nitro-N-(pyridin-3-ylmethyl)benzamide can be compared with other benzamide derivatives:

Properties

IUPAC Name

4,5-dimethoxy-2-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5/c1-22-13-6-11(12(18(20)21)7-14(13)23-2)15(19)17-9-10-4-3-5-16-8-10/h3-8H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWUUZYZZILPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NCC2=CN=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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